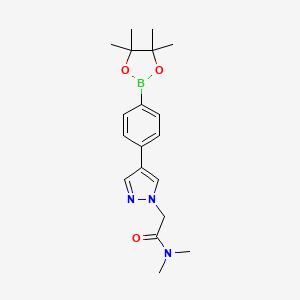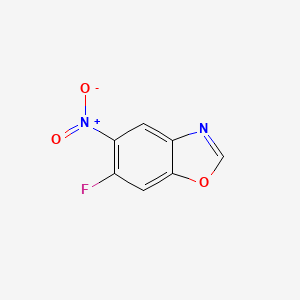![molecular formula C12H8Br2N2O2 B12841886 4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine: is an organic compound with the molecular formula C12H7Br2NO2 It is a derivative of biphenyl, characterized by the presence of two bromine atoms and a nitro group attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine typically involves the nitration of 4,4’-dibromobiphenyl. The process begins with the bromination of biphenyl to obtain 4,4’-dibromobiphenyl. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2’ position .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4,4’-Dibromo-2’-amino-[1,1’-biphenyl]-2-amine.
Substitution: Various substituted biphenyl derivatives.
Oxidation: Oxidized biphenyl compounds.
Aplicaciones Científicas De Investigación
Chemistry: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology and Medicine: They are investigated for their biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is used in the production of polymers and advanced materials. It is also employed in the development of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- 4,4’-Dibromo-2,2’-dinitrobiphenyl
- 4,4’-Dibromo-2,3’-dinitrobiphenyl
- 4,4’-Dibromo-1,1’-biphenyl
Uniqueness: 4,4’-Dibromo-2’-nitro-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the nitro group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H8Br2N2O2 |
|---|---|
Peso molecular |
372.01 g/mol |
Nombre IUPAC |
5-bromo-2-(4-bromo-2-nitrophenyl)aniline |
InChI |
InChI=1S/C12H8Br2N2O2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16(17)18/h1-6H,15H2 |
Clave InChI |
YCNFCXUXHPWOHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)N)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


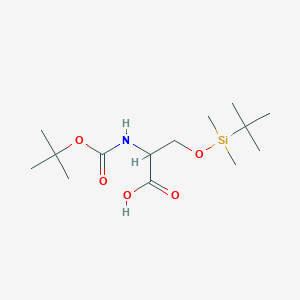
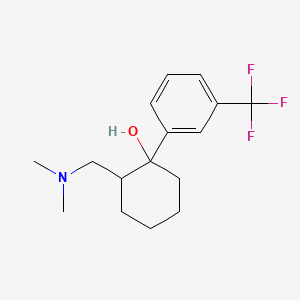

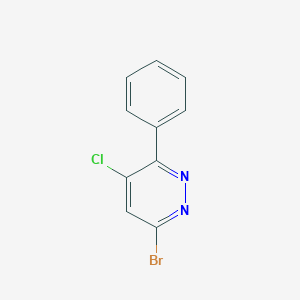
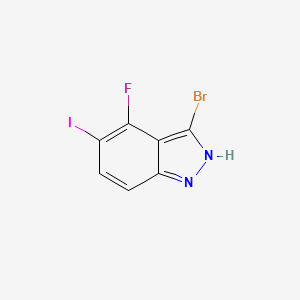
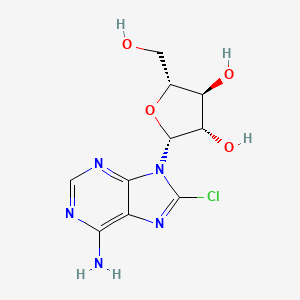
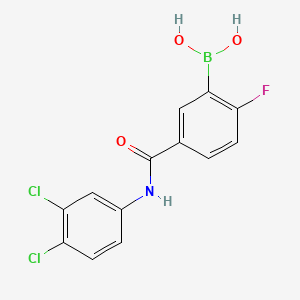

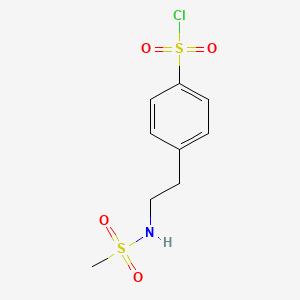
![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)
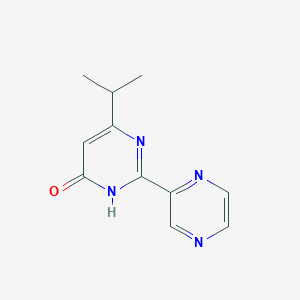
![3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12841882.png)
